Copper;1,1,1-trifluoropentane-2,4-dione
CAS No.: 14324-82-4
Cat. No.: VC20995201
Molecular Formula: C10H10CuF6O4
Molecular Weight: 371.72 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14324-82-4 |
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Molecular Formula | C10H10CuF6O4 |
Molecular Weight | 371.72 g/mol |
IUPAC Name | copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
Standard InChI | InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3; |
Standard InChI Key | DAWRQFGRHOWZRV-UHFFFAOYSA-N |
Isomeric SMILES | C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu] |
SMILES | CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |
Canonical SMILES | CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu] |
Chemical Identity and Structure
Copper;1,1,1-trifluoropentane-2,4-dione, also known as Copper(II) trifluoroacetylacetonate or Cu(tfacac)₂, is a coordination complex where copper(II) is chelated by two 1,1,1-trifluoropentane-2,4-dione ligands. The compound exhibits unique electronic and steric properties due to the electron-withdrawing trifluoromethyl groups, which enhance the Lewis acidity of the metal center and stabilize the complex through strong intramolecular hydrogen bonds in its enol tautomer.
Basic Properties
The following table outlines the fundamental chemical and physical properties of this coordination compound:
Structural Identifiers
For precise identification in chemical databases and literature, the following structural identifiers have been established:
Synthesis Methods
Several synthetic routes have been developed for the preparation of Copper;1,1,1-trifluoropentane-2,4-dione, each with specific advantages depending on the intended application and scale of production.
Laboratory-Scale Synthesis
The most common method for synthesizing Copper;1,1,1-trifluoropentane-2,4-dione involves reacting copper(II) acetate with 1,1,1-trifluoropentane-2,4-dione (TFAA) in an organic solvent such as ethanol. This reaction proceeds via ligand exchange, where the acetate ligands are replaced by the trifluoroacetylacetonate ligands, yielding the desired complex and acetic acid as a byproduct.
The reaction can be represented as:
Cu(CH3COO)2 + 2 CF3COCH2COCH3 → Cu(CF3COCHCOCH3)2 + 2 CH3COOH
This synthetic approach typically requires mild conditions, with reactions often conducted at room temperature or under gentle heating to optimize yield and purity.
Alternative Synthetic Approaches
Alternative methods for synthesizing this compound include:
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Reaction of copper(I) chloride (CuCl) with 2,4-pentanedione and trifluoroacetic acid ester (TFEM) in dichloromethane, followed by oxidation.
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Direct complexation of copper(II) salts with pre-synthesized trifluoroacetylacetone under controlled pH conditions.
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Solid-state mechanochemical synthesis using copper(II) oxide and trifluoroacetylacetone with appropriate grinding techniques.
Each synthesis method offers different advantages in terms of yield, purity, scalability, and environmental impact, allowing researchers to select the most appropriate approach based on their specific requirements.
Physical Properties
Thermal Properties
The thermal behavior of Copper;1,1,1-trifluoropentane-2,4-dione has been extensively studied, with particular focus on its sublimation properties, which are relevant for applications in vapor deposition processes:
Solubility and Spectroscopic Properties
Copper;1,1,1-trifluoropentane-2,4-dione demonstrates good solubility in most organic solvents, particularly in non-polar and moderately polar solvents such as dichloromethane, chloroform, and toluene. The presence of the trifluoromethyl groups significantly enhances its solubility compared to non-fluorinated analogues, such as copper(II) acetylacetonate .
The compound exhibits characteristic spectroscopic features, including distinctive UV-Vis absorption bands associated with d-d transitions and ligand-to-metal charge transfer processes. These spectroscopic properties serve as valuable fingerprints for identification and purity assessment .
Applications in Scientific Research and Industry
Copper;1,1,1-trifluoropentane-2,4-dione has found diverse applications across multiple scientific and industrial domains, leveraging its unique structural and chemical properties.
Catalytic Applications
The compound has gained prominence as a catalyst in various organic transformations, particularly in:
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Cross-coupling reactions: The copper center facilitates carbon-carbon bond formation in coupling reactions, playing a crucial role in synthetic organic chemistry .
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C-N coupling reactions: The compound catalyzes the formation of carbon-nitrogen bonds, a process essential for the synthesis of pharmaceutically important nitrogen-containing heterocycles .
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Regioselective synthesis of specialized organic compounds, including pyrazoles and other heterocycles with potential biological activity .
The catalytic efficiency of Copper;1,1,1-trifluoropentane-2,4-dione is attributed to the copper center's ability to undergo redox changes and coordinate reaction substrates, while the fluorinated ligands enhance its stability and solubility in reaction media .
Materials Science Applications
In materials science, this compound serves as:
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A precursor for copper thin film deposition via chemical vapor deposition (CVD) processes, utilized in the fabrication of electronic devices and circuits.
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A component in dye-sensitized solar cells (DSCs), where its coordination properties enhance electron transfer processes.
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A building block for single-molecule magnets and other coordination polymers with specialized magnetic properties.
Biological Research
Although less extensively studied than its catalytic applications, the biological activities of Copper;1,1,1-trifluoropentane-2,4-dione have garnered interest in several areas:
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Antibacterial and antifungal studies, where the compound has shown potential activity against certain microbial strains.
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Enzyme inhibition studies, with the compound serving as a probe for investigating enzymatic mechanisms.
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Potential applications in medicinal chemistry as a platform for developing metal-based therapeutic agents.
Comparative Analysis with Related Compounds
Understanding the unique properties of Copper;1,1,1-trifluoropentane-2,4-dione requires comparison with structurally related compounds:
Comparison with Similar Metal Complexes
The following table presents a comparative analysis of Copper;1,1,1-trifluoropentane-2,4-dione with related copper complexes:
Compound | Key Features | Properties | Applications |
---|---|---|---|
Copper(II) acetylacetonate | Non-fluorinated ligands | Lower volatility, higher melting point | General coordination chemistry, catalysis |
Copper(II) hexafluoroacetylacetonate | Six fluorine atoms per ligand | Higher volatility, enhanced Lewis acidity | CVD precursor, high-performance catalysis |
Copper(II) triflate | Different anion structure | Strong Lewis acid | Organic synthesis, acid catalysis |
This comparison highlights how the introduction of trifluoromethyl groups in Copper;1,1,1-trifluoropentane-2,4-dione creates a balance between reactivity, stability, and volatility that distinguishes it from other copper complexes. |
Recent Research Developments
Recent scientific investigations have expanded the understanding and applications of Copper;1,1,1-trifluoropentane-2,4-dione in several key areas:
Catalytic Mechanism Studies
Recent mechanistic studies have focused on elucidating the precise role of Copper;1,1,1-trifluoropentane-2,4-dione in copper-mediated coupling reactions. These investigations have revealed details about the electronic effects of the trifluoromethyl groups on catalytic activity, the intermediates formed during catalytic cycles, and factors affecting selectivity in various transformations .
Synergistic Catalytic Systems
Innovative research has explored the synergistic effects of combining Copper;1,1,1-trifluoropentane-2,4-dione with other metal complexes or organic catalysts. For example, the combination of vanadyl acetylacetonate and copper(II) trifluoromethanesulfonate has been shown to efficiently catalyze the eco-friendly synthesis of substituted benzimidazoles in aqueous media, demonstrating the potential for developing new catalytic systems with enhanced performance and environmental benefits .
Advanced Materials Applications
Emerging research has explored the incorporation of Copper;1,1,1-trifluoropentane-2,4-dione into advanced functional materials, including:
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Coordination polymers with tailored porosity and gas adsorption properties.
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Thin films for electronic and optoelectronic applications.
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Novel magnetic materials with specific response characteristics.
Future Research Directions
The continued investigation of Copper;1,1,1-trifluoropentane-2,4-dione presents several promising research avenues:
Catalytic Applications
Future research may focus on developing new catalytic systems incorporating this compound for challenging transformations, particularly those relevant to pharmaceutical synthesis and green chemistry. The unique electronic properties conferred by the trifluoromethyl groups offer opportunities for innovative catalyst design .
Materials Science
Advanced applications in materials science represent an expanding frontier, particularly in:
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Next-generation electronic materials and devices.
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Responsive materials for sensing applications.
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Novel composite materials with specialized properties.
Biological Applications
The biological activity of Copper;1,1,1-trifluoropentane-2,4-dione deserves further exploration, especially in the context of developing new antimicrobial agents and enzyme inhibitors for potential therapeutic applications.
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